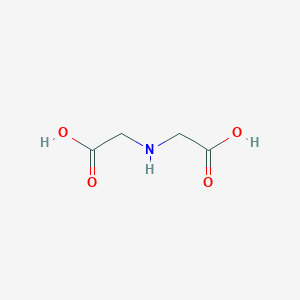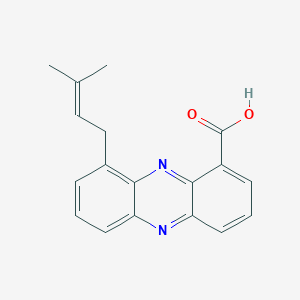
Endophenazine A
Übersicht
Beschreibung
Endophenazine A is a terpenoid phenazine compound with the molecular formula C₁₈H₁₆N₂O₂. It is derived from phenazine-1-carboxylic acid and dimethylallyl diphosphate through the 2-methyl-D-erythritol-4-phosphate pathway. This compound exhibits significant antimicrobial activity against several Gram-positive bacteria and fungi .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Endophenazine A can be synthesized through an artificial biosynthetic pathway in Pseudomonas chlororaphis P3. The process involves introducing the prenyltransferase PpzP from Streptomyces anulatus into Pseudomonas chlororaphis P3. This pathway utilizes phenazine-1-carboxylic acid and dimethylallyl diphosphate as precursors .
Industrial Production Methods
The highest yield of this compound in Streptomyces was about 20 mg/L, which limited its large-scale industrial development. through metabolic engineering and medium optimization, the yield of this compound in Pseudomonas chlororaphis P3 reached 279.43 mg/L .
Analyse Chemischer Reaktionen
Types of Reactions
Endophenazine A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or create derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities or improved properties for specific applications.
Wissenschaftliche Forschungsanwendungen
Endophenazine A has a wide range of scientific research applications:
Biology: The compound exhibits antimicrobial activity, making it valuable for studying bacterial and fungal infections.
Wirkmechanismus
Endophenazine A exerts its effects by targeting specific molecular pathways. It is known to interfere with the synthesis of essential cellular components in bacteria and fungi, leading to their inhibition or death. The compound’s antimicrobial activity is primarily due to its ability to disrupt the cell membrane and inhibit key enzymes involved in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Endophenazine A is part of a group of phenazine compounds, including endophenazine B, endophenazine C, and endophenazine D. These compounds share a similar core structure but differ in their side chains and functional groups. This compound is unique due to its specific antimicrobial activity and higher yield in engineered Pseudomonas chlororaphis P3 .
List of Similar Compounds
- Endophenazine B
- Endophenazine C
- Endophenazine D
This compound stands out among these compounds due to its higher yield and specific antimicrobial properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
9-(3-methylbut-2-enyl)phenazine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-11(2)9-10-12-5-3-7-14-16(12)20-17-13(18(21)22)6-4-8-15(17)19-14/h3-9H,10H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQXISHGKXGNFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=CC=C1)N=C3C=CC=C(C3=N2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434646 | |
| Record name | 9-(3-methylbut-2-enyl)phenazine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86125-71-5 | |
| Record name | 9-(3-methylbut-2-enyl)phenazine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


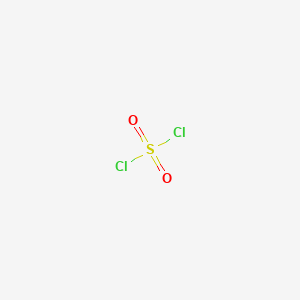
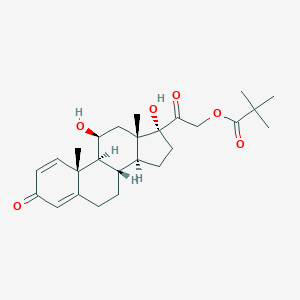
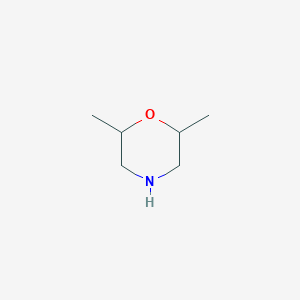
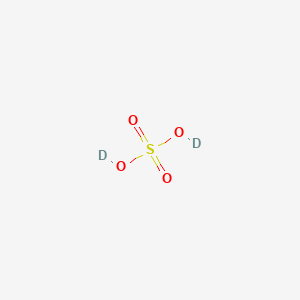
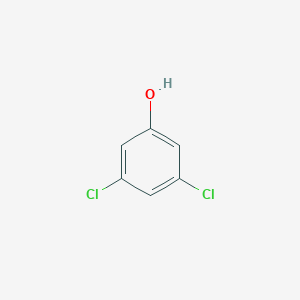
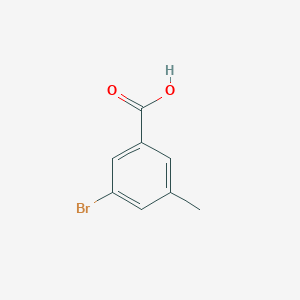
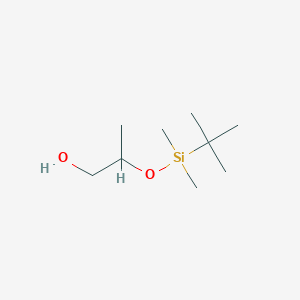
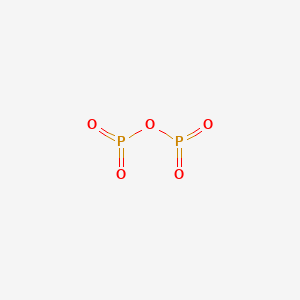
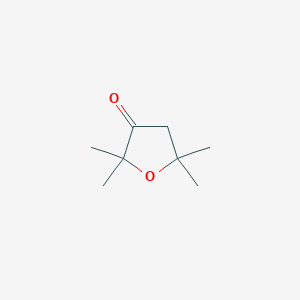

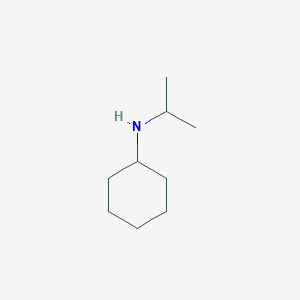
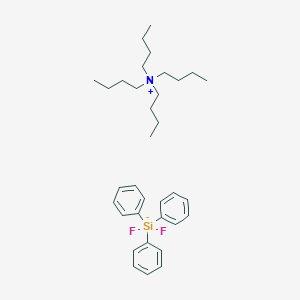
![[4-(Prop-2-en-1-yloxy)phenyl]methanol](/img/structure/B58192.png)
